REACTION_CXSMILES
|
[CH2:1]([Mg]I)[CH:2]([CH3:4])[CH3:3].[C:7]1([P:13](Cl)Cl)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:16]1([Mg]Br)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CCOCC>[CH2:1]([P:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH:2]([CH3:4])[CH3:3]
|
Name
|
isobutylmagnesium iodide
|
Quantity
|
477 mmol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Mg]I
|
Name
|
|
Quantity
|
85.35 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(Cl)Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
620 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes at a temperature of -25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to a temperature of 0° C
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one-half hour
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |